6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)-
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Overview
Description
6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dodecanamine backbone with a phenylmethoxy group attached to it. The stereochemistry of the compound is defined by the (5R,6R) configuration, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dodecanamine backbone: This can be achieved through the reduction of dodecanal using a reducing agent such as sodium borohydride.
Introduction of the phenylmethoxy group: This step involves the reaction of the dodecanamine with benzyl chloride in the presence of a base like sodium hydroxide to form the phenylmethoxy derivative.
Stereochemical configuration: The (5R,6R) configuration is introduced through chiral catalysts or resolution techniques to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, benzyl chloride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines with different functional groups.
Scientific Research Applications
6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The (5R,6R) configuration plays a crucial role in determining the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5S,6S)-: Differing in stereochemistry, this compound may exhibit different chemical and biological properties.
6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6S)-: Another stereoisomer with distinct characteristics.
6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5S,6R)-: Yet another stereoisomer with unique properties.
Uniqueness
The (5R,6R) configuration of 6-Dodecanamine, 5-[(phenylmethoxy)methyl]-, (5R,6R)- imparts specific stereochemical properties that influence its reactivity, binding affinity, and overall behavior in chemical and biological systems. This makes it distinct from its stereoisomers and other similar compounds.
Properties
CAS No. |
825601-33-0 |
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Molecular Formula |
C20H35NO |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
(5R,6R)-5-(phenylmethoxymethyl)dodecan-6-amine |
InChI |
InChI=1S/C20H35NO/c1-3-5-7-11-15-20(21)19(14-6-4-2)17-22-16-18-12-9-8-10-13-18/h8-10,12-13,19-20H,3-7,11,14-17,21H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
VZDWULYZWGIEAL-VQTJNVASSA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@@H](CCCC)COCC1=CC=CC=C1)N |
Canonical SMILES |
CCCCCCC(C(CCCC)COCC1=CC=CC=C1)N |
Origin of Product |
United States |
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